3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBNKUHCNGZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving aldehyde and bromine-containing compounds.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen and Substituent Position Variations
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
- Molecular Formula : C₁₅H₁₂BrClO₃
- Molecular Weight : 355.62 g/mol
- CAS : 345985-64-0 .
- Key Differences :
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Functional Group Modifications
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
- Molecular Formula : C₂₁H₁₆F₂O₃
- Synthesis Yield : 72.8% .
- Key Differences: Two 4-fluorobenzyl groups at positions 3 and 4 enhance steric bulk, reducing solubility in polar solvents compared to the mono-substituted target compound. Higher molecular weight (362.35 g/mol) may limit diffusion in biological applications .
5-Bromo-2-hydroxy-3-methoxybenzaldehyde-4-hydroxybenzoic hydrazone
Heterocyclic and Extended Scaffolds
3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde
- Molecular Formula : C₁₈H₁₂BrClN₂O₄
- CAS : 881460-55-5 .
- Key Differences: A pyridazinone ring replaces the benzyloxy group, introducing a heterocyclic moiety. This modification expands utility in medicinal chemistry as a multi-target scaffold. Higher molecular weight (435.7 g/mol) and chlorine substitution may affect pharmacokinetic properties .
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde
Positional Isomers
2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde
- Steric effects near the ether linkage may influence reaction kinetics in condensation reactions .
Research Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances stability in metal complexes compared to chlorine or bromine analogues .
- Steric Considerations : Bulkier substituents (e.g., ethoxy, allyl) reduce solubility but enable tailored reactivity in multi-step syntheses .
- Biological Activity: The target compound’s 4-fluorobenzyl group optimizes binding in polymerase inhibition, whereas pyridazinone derivatives show promise in targeted drug design .
Biological Activity
3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is , featuring a bromine atom, a fluorobenzyl ether linkage, a methoxy group, and an aldehyde functional group. This unique combination of substituents contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The proposed mechanism involves the disruption of microbial cell membranes and inhibition of critical enzymatic processes, leading to cell death.
Anticancer Potential
The compound has also been investigated for anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines by targeting key regulatory proteins involved in cell cycle progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in various cell models, suggesting its potential use in treating inflammatory diseases .
The biological effects of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an electrophile, interacting with nucleophilic sites on enzymes, thereby inhibiting their activity. This can disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Signal Transduction Modulation : It may influence signaling pathways by modulating receptor activity or altering the expression levels of various proteins involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study assessed the antibacterial effects of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
- Anticancer Research : In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis in treated cells .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory cytokine levels, demonstrating its therapeutic potential in inflammatory conditions.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde | Antimicrobial, Anticancer, Anti-inflammatory | Enzyme inhibition, Signal modulation |
| 3-Bromo-4-methoxybenzaldehyde | Limited antimicrobial activity | Primarily used as a synthetic intermediate |
| 3-Chloro-4-(2-fluorobenzyl)oxy-benzaldehyde | Moderate anticancer properties | Similar mechanism but differing reactivity due to chlorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
